Mif-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mif-IN-3 is a potent inhibitor of the macrophage migration inhibitory factor (MIF), a multifunctional cytokine involved in various inflammatory and immune responses. MIF plays a significant role in the pathogenesis of several diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. This compound has been identified as a promising compound for research into immune inflammation-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mif-IN-3 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are outlined in patent WO2021258272A1, which describes the preparation of compound 31, from which this compound is derived .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: Mif-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups.
Scientific Research Applications
Mif-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of MIF inhibitors.
Biology: Investigates the role of MIF in cellular processes and its impact on immune responses.
Medicine: Explores the therapeutic potential of this compound in treating inflammatory and autoimmune diseases, as well as cancer.
Mechanism of Action
Mif-IN-3 exerts its effects by binding to the MIF protein, inhibiting its interaction with its receptor, CD74. This inhibition prevents the activation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases and the activation of nuclear factor kappa B. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other immune mediators .
Comparison with Similar Compounds
Mif-IN-3 is unique among MIF inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
ISO-1: A well-known MIF inhibitor with lower potency compared to this compound.
Compound 11: Another potent MIF inhibitor identified through virtual screening, with marked anti-inflammatory efficacy
This compound stands out due to its higher potency and specificity, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[3-methoxy-4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N4O5S/c1-28-15-10-13(24-8-2-4-12(11-24)19(26)27)6-7-14(15)17(25)21-20-23-22-18(29-20)16-5-3-9-30-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,26,27)(H,21,23,25) |
InChI Key |
DDYQIVGQBXREES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC(C2)C(=O)O)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.